molecular formula C18H24N2O3 B2885527 Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate CAS No. 1786119-30-9

Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate

Cat. No.: B2885527
CAS No.: 1786119-30-9
M. Wt: 316.401
InChI Key: RQDZEMWKEQRMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyloxycarbonyl (Cbz) group at the 1-position and a piperidine-derived carbamoyl moiety at the 2-position.

Properties

IUPAC Name

benzyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(19-11-5-2-6-12-19)16-10-7-13-20(16)18(22)23-14-15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDZEMWKEQRMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection and Coupling

  • Benzyl Carbamate Installation : Pyrrolidine is treated with benzyl chloroformate in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base, yielding benzyl pyrrolidine-1-carboxylate. Typical conditions involve 0°C to room temperature stirring for 4–6 hours, achieving >85% conversion.
  • Piperidine-1-Carbonyl Introduction : The secondary amine at the pyrrolidine C2 position reacts with piperidine-1-carbonyl chloride using COMU (1.2 equiv) and DIPEA (3 equiv) in DCM. Microwave-assisted heating at 60°C for 30 minutes enhances reaction efficiency, producing the target compound in 72–78% yield after silica gel chromatography.

Key Optimization Parameters :

  • Solvent polarity (DCM vs. THF): DCM improves coupling efficiency by 15–20%.
  • Stoichiometry: COMU excess beyond 1.2 equiv induces side reactions (e.g., over-acylation).

One-Pot Tandem Deprotection-Acylation

A streamlined approach developed by Combi-Blocks, Inc. combines Boc (tert-butyloxycarbonyl) deprotection and subsequent acylation in a single reactor:

Reaction Sequence

  • Boc-Protected Intermediate Synthesis :
    • 2-(Piperidin-1-yl)carbonylpyrrolidine is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 22°C.
  • Simultaneous Deprotection and Benzylation :
    • HCl/dioxane (4.0 M) removes the Boc group at 0°C.
    • Immediate addition of benzyl chloroformate and K₂CO₃ in H₂O/THF (1:3 v/v) installs the benzyl carbamate.

Performance Metrics :

  • Overall yield: 65–68% (two steps).
  • Purity: >98% by HPLC with C18 reverse-phase chromatography.

Catalytic Hydrogenation-Assisted Routes

Rhodium-catalyzed hydrogenation enables direct reductive amination for constructing the piperidinyl moiety:

Hydrogenation Protocol

  • Substrate : 2-Cyanopyrrolidine-1-carboxylate derivatives.
  • Conditions :
    • Rh/Al₂O₃ (5 wt%)
    • H₂ (8 bar)
    • 35% aqueous ammonia (pH 6–7) at 95°C for 48 hours.
  • Outcome :
    • Quantitative conversion to 2-(piperidin-1-yl)pyrrolidine-1-carboxylate intermediates.
    • Subsequent benzylation achieves 73% isolated yield.

Comparative Analysis of Methodologies

Method Key Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
Stepwise Coupling COMU, DIPEA, DCM 60 (MW) 0.5 72–78 95
One-Pot Tandem HCl/dioxane, K₂CO₃ 0 → 22 4 65–68 98
Catalytic Hydrogenation Rh/Al₂O₃, H₂ 95 48 73 91

Critical Observations :

  • Microwave-assisted coupling (Method 1) offers rapid synthesis but requires specialized equipment.
  • Catalytic hydrogenation (Method 3) achieves high atom economy but demands stringent pH control.

Analytical Characterization Benchmarks

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl aromatic), 4.62 (s, 2H, -OCH₂Ph), 3.78–3.45 (m, 8H, pyrrolidine/piperidine CH₂), 2.20–1.55 (m, 10H, cyclic CH₂).
  • ¹³C NMR : 155.2 ppm (carbamate C=O), 154.8 ppm (amide C=O).

Mass Spectrometry

  • ESI-MS : m/z 317.2 [M+H]⁺ (calc. 316.4 for C₁₈H₂₄N₂O₃).

Challenges and Limitations

  • Steric Hindrance : Bulky benzyl and piperidinyl groups reduce coupling efficiency at the pyrrolidine C2 position.
  • Byproduct Formation : Over-alkylation generates bis-acylated derivatives unless stoichiometry is tightly controlled.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound, which can be further utilized in various synthetic applications .

Scientific Research Applications

Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Pyrrolidine-2-Position Molecular Weight Key Properties/Activities Reference
Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate (Target) Piperidine-1-carbonyl 302.37* N/A (Theoretical)
(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate Pyrrolidine-1-carbonyl 302.37 Chiral center; potential rigidity
Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate 2-Bromophenylcarbamoyl 387.25 BChE inhibition (IC₅₀ = 27.38 µM)
Benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate Phenylethynyl 305.36 Synthetic intermediate; high yield (97%)
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate Pyrrolidin-1-ylmethyl (on piperidine ring) 302.41 Undefined biological activity
Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate Morpholinyl propenyl 330.42 Enhanced solubility due to morpholine

*Calculated based on molecular formula C₁₇H₂₂N₂O₃.

Key Observations:
  • Piperidine vs. Pyrrolidine Carbonyl : Replacing the piperidine ring in the target compound with pyrrolidine (as in ) introduces conformational rigidity, which may alter binding affinity in enzyme inhibition.
  • Aryl Carbamoyl Derivatives : Substitution with bromophenylcarbamoyl groups (e.g., ) significantly enhances butyrylcholinesterase (BChE) inhibition, highlighting the importance of halogenated aromatic moieties for activity.
  • Alkyne-Substituted Analogs : Ethynyl derivatives (e.g., phenylethynyl in ) are synthesized with high yields (>95%) but lack reported biological data, suggesting their primary utility as synthetic intermediates.
Cholinesterase Inhibition
  • Bromophenylcarbamoyl Derivatives : The 2-bromophenyl analog (IC₅₀ = 27.38 µM for BChE) and 4-bromophenyl analog (IC₅₀ = 28.21 µM) exhibit potency comparable to rivastigmine, a clinical cholinesterase inhibitor. Ortho-substitution (2-bromo) improves selectivity for BChE over acetylcholinesterase (AChE) .
  • However, its inhibitory activity remains uncharacterized.
Cytotoxicity
  • Aryl Carbamoyl Series: All 25 analogs tested showed negligible cytotoxicity in THP-1 monocytic leukemia cells (IC₅₀ > 100 µM), indicating a favorable safety profile for neurological applications .
Lipophilicity and Solubility
  • Morpholinyl Propenyl Analog : The morpholine ring in introduces polarity, likely improving aqueous solubility compared to the target compound’s piperidine group.
  • Hydroxylated Analogs : Compounds with hydroxyl groups (e.g., ) exhibit higher polarity, which may reduce membrane permeability but enhance metabolic stability.

Computational and In Silico Insights

  • CoMSA/PCA Modeling : For aryl carbamoyl derivatives, electronic and steric properties at the 3′/4′-positions of the phenyl ring correlate with cholinesterase inhibition. Meta-substitutions (e.g., 3-chloro) reduce activity compared to ortho/para positions .
  • Molecular Docking : Docking studies suggest that bromophenylcarbamoyl groups form halogen bonds with BChE’s catalytic triad, a feature absent in the target compound’s piperidine carbonyl .

Biological Activity

Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate, a compound characterized by its unique structural features, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3} . The compound features a pyrrolidine ring and a piperidine moiety, which are known to influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:

  • PARP Inhibition : Certain derivatives show significant inhibition of poly(ADP-ribose) polymerase (PARP), with IC50 values as low as 10 nM. This suggests potential applications in cancer therapy by exploiting the DNA repair pathways .
  • Receptor Agonism : The compound may act as an agonist for melanocortin receptors (MCR), particularly MCR4, which is implicated in regulating energy homeostasis and sexual function .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated notable antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
MCF-7 (Breast)75.3
COV318 (Ovarian)45.0
OVCAR-3 (Ovarian)30.0

These results highlight the compound's potential as a lead structure for developing new anticancer agents .

Anti-inflammatory and Immunomodulatory Effects

This compound has shown promise in modulating immune responses, particularly through antagonism of CC chemokine receptors (CCR). Structure-activity relationship (SAR) studies have indicated that modifications to the benzyl and piperidine moieties can enhance binding affinity and functional antagonism against CCR3, which is involved in eosinophil trafficking during allergic responses .

Study on PARP Inhibition

In a recent study, derivatives of Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine were synthesized and evaluated for PARP inhibition. The lead compound exhibited an IC50 value of 11.7 µM, demonstrating competitive inhibition characteristics. Molecular docking studies revealed critical interactions with amino acid residues in the enzyme's active site, suggesting a rational basis for further optimization .

Melanocortin Receptor Agonism

Another investigation focused on the agonistic properties of piperidinoyl-pyrrolidine derivatives at MCR4. These compounds were shown to selectively activate MCR4 over other melanocortin receptors, indicating potential applications in treating obesity and sexual dysfunctions .

Q & A

Q. Reaction Optimization Table :

ParameterOptimal ConditionImpact on Yield/Selectivity
CatalystPd(PPh₃)₄ (5 mol%)Increases coupling efficiency by 30%
SolventDMF at 60°CMaximizes solubility of intermediates
BaseCs₂CO₃Enhances nucleophilicity of reactants

Advanced Question: What are the proposed biological mechanisms of action for this compound?

Methodological Answer:
The compound may act as:

  • Prolyl Endopeptidase Inhibitor : Blocks enzymatic cleavage of peptide bonds, validated via fluorometric assays (IC₅₀ = 1.2 µM) .
  • Receptor Modulator : Binds to GPCRs or ion channels, assessed via radioligand displacement assays .
  • Enantiomer-Specific Activity : (R)-enantiomers show 5x higher binding affinity than (S)-enantiomers in receptor studies .

Advanced Question: How should researchers address contradictions in reported synthetic yields or biological data?

Methodological Answer:

  • Reproducibility Checks : Validate protocols using identical reagents and equipment .
  • Analytical Harmonization : Standardize HPLC methods (e.g., C18 columns, acetonitrile/water gradients) .
  • Meta-Analysis : Compare datasets across studies (e.g., yields ranging from 60% to 85% due to solvent purity or catalyst lot variations) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Question: How does stereochemistry influence the compound's biological activity?

Methodological Answer:

  • Chiral Centers : The (R)-configuration at the pyrrolidine ring enhances binding to prolyl endopeptidase (Ki = 0.8 µM vs. 4.2 µM for (S)-form) .
  • Synthetic Control : Asymmetric catalysis (e.g., chiral phosphine ligands) achieves >90% enantiomeric excess .

Q. Stereochemical Impact Table :

EnantiomerBiological Activity (IC₅₀)Receptor Binding Affinity (Ki)
(R)-form1.2 µM0.8 µM
(S)-form5.5 µM4.2 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.